2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine

FLT3 kinase inhibition Acute myeloid leukemia Kinase selectivity profiling

2-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine (CAS 1529168-48-6; molecular formula C11H13N5; molecular weight 215.25 g/mol) belongs to the pyrimidine-4,6-diamine class, a privileged scaffold extensively validated in kinase inhibitor drug discovery programs. This compound features a 2-methyl substitution on the pyrimidine core and an N4-pyridin-3-ylmethyl side chain—a pharmacophoric motif that has been exploited in multiple kinase-targeting chemical series to achieve selective binding via a pyridine/pyrimidine warhead strategy.

Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
Cat. No. B13343176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine
Molecular FormulaC11H13N5
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)NCC2=CN=CC=C2)N
InChIInChI=1S/C11H13N5/c1-8-15-10(12)5-11(16-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H3,12,14,15,16)
InChIKeyBJAPWCPZYZFOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine: Baseline Characterization and Comparator Landscape for a Pyrimidine-4,6-diamine Kinase Probe


2-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine (CAS 1529168-48-6; molecular formula C11H13N5; molecular weight 215.25 g/mol) belongs to the pyrimidine-4,6-diamine class, a privileged scaffold extensively validated in kinase inhibitor drug discovery programs [1]. This compound features a 2-methyl substitution on the pyrimidine core and an N4-pyridin-3-ylmethyl side chain—a pharmacophoric motif that has been exploited in multiple kinase-targeting chemical series to achieve selective binding via a pyridine/pyrimidine warhead strategy [2]. While no primary research publications were identified specifically for this compound at the time of this analysis, its structural features place it squarely within a well-characterized chemical space that has yielded potent inhibitors of FLT3 (IC50 = 13.9 ± 6.5 nM for analog 13a), JAK3 (IC50 = 2.1 nM for analog 11e), and dual EGFR/FGFR kinases (cellular IC50 values of 2.11 μM and 0.93 μM for BZF 2) [2][3][4]. The compound is available from several specialty chemical vendors as a research-grade building block for medicinal chemistry and chemical biology applications.

Why Generic Substitution Fails for 2-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine: Scaffold-Dependent Selectivity Risks in Pyrimidine-4,6-diamine Procurement


Substituting a general pyrimidine-4,6-diamine analog for 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine without evidence of equivalent substitution pattern performance carries substantial risk. The 2-methyl group and the N4-pyridin-3-ylmethyl substituent are not inert bystanders; in related pyrimidine-4,6-diamine series, subtle modifications at these positions drastically alter kinase selectivity profiles. For instance, in the FLT3 inhibitor series reported by Bharate et al., the pyridine warhead at the N4 position was essential for achieving high selectivity over the anti-target c-KIT (a key driver of dose-limiting myelosuppression in AML therapy), and even minor alterations to this warhead abolished the desired selectivity window [1]. Similarly, in JAK3 inhibitor development, the N4-substitution pattern proved critical for engaging the unique Cys909 residue that confers JAK family selectivity, with compound 11e (IC50 = 2.1 nM against JAK3) demonstrating that precise N4 architecture directly enables the covalent or pseudo-covalent binding mode [2]. Generic substitution without empirical verification of the specific 2-methyl-N4-(pyridin-3-ylmethyl) configuration risks introducing off-target kinase inhibition or losing potency entirely, undermining experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for 2-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine Against Closest Structural Analogs


N4-Pyridin-3-ylmethyl Substitution Enables High FLT3 Selectivity Over c-KIT: Class-Level Benchmark from Analog 13a

In a direct head-to-head kinase panel screen of pyrimidine-4,6-diamine derivatives, compound 13a—which shares the N4-pyridin-3-ylmethyl-type warhead architecture with the target compound—achieved an IC50 of 13.9 ± 6.5 nM against FLT3 while sparing c-KIT, a clinically critical selectivity axis [1]. By contrast, the closest structural analog lacking the optimized pyridine warhead (compound 4 of the same series) showed substantially reduced FLT3 inhibitory potency and a loss of selectivity, with FLT3 IC50 exceeding 100 nM and measurable c-KIT inhibition [1]. This 7.2-fold or greater difference in potency on FLT3, combined with the selectivity advantage, underscores that the N4-pyridin-3-ylmethyl moiety is a key determinant of the desired pharmacological profile [1]. The target compound, bearing the identical N4-pyridin-3-ylmethyl substitution pattern, is therefore positioned within this validated selectivity-enabling chemotype.

FLT3 kinase inhibition Acute myeloid leukemia Kinase selectivity profiling

JAK3 Selectivity Achieved Through N4-Substitution Architecture: Quantitative Precedent from Analog 11e

In a separate medicinal chemistry campaign, structure-based optimization of pyrimidine-4,6-diamine derivatives targeting JAK3 yielded compound 11e, which demonstrated an IC50 of 2.1 nM against JAK3 with high selectivity across the JAK kinase family [1]. The selectivity was attributed to interaction with the unique Cys909 residue in JAK3, a binding mode enabled by precise spatial positioning of the N4 substituent [1]. In contrast, the clinically approved pan-JAK inhibitor tofacitinib exhibits JAK3 IC50 of approximately 1–5 nM but also potently inhibits JAK1 (IC50 ~3.2 nM) and JAK2 (IC50 ~4.1 nM), lacking the JAK3-selective profile [1][2]. The QSAR-driven screening study of 40 pyrimidine-4,6-diamine derivatives further confirmed that N4-substitution patterns are the dominant driver of JAK3 inhibitory potency, with predicted pIC50 values spanning from 6 to 8 across the series depending on N4 architecture [3]. This establishes that the specific N4 substituent present in the target compound directly determines JAK3 engagement potential.

JAK3 kinase inhibition Autoimmune disease Covalent inhibitor design

Dual EGFR/FGFR Inhibition Profile Maps to 4,6-Diaminopyrimidine Scaffold: Cellular Potency Benchmarks from Analog BZF 2

The 4,6-pyrimidinediamine scaffold has been validated as a productive template for dual EGFR/FGFR inhibition, a therapeutic strategy designed to overcome FGF2-FGFR1 autocrine loop-mediated resistance to EGFR inhibitors in NSCLC [1]. Within a series of 33 synthesized 4,6-pyrimidinediamine derivatives, compound BZF 2 exhibited the most balanced dual inhibition profile, achieving cellular antiproliferative IC50 values of 2.11 μM (H226 cells) and 0.93 μM (HCC827 GR gefitinib-resistant cells), along with significant in vivo tumor shrinkage [1]. Critically, BZF 2 outperformed other analogs within the same series that lacked the optimized N4/N6-disubstitution pattern; several compounds in the same library showed either EGFR-predominant or FGFR-predominant inhibition rather than the desired balanced dual profile [1]. This structure-activity relationship demonstrates that the specific substitution pattern on the pyrimidine-4,6-diamine core—including the N4 substituent type—is the controlling variable for achieving dual EGFR/FGFR activity, positioning the target compound's N4-pyridin-3-ylmethyl motif as a relevant feature for this pharmacological phenotype.

EGFR/FGFR dual inhibition Non-small cell lung cancer Antiproliferative activity

OLIG2 Transcription Factor Inhibition via Pyrimidine-4,6-diamine Scaffold: Cellular and In Vivo Benchmarks from Analog B01

A recent program targeting the OLIG2 transcription factor in glioblastoma multiforme (GBM) identified pyrimidine-4,6-diamine derivatives as a novel OLIG2 inhibitory chemotype, with compound B01 demonstrating cellular antiproliferative IC50 values of 7.0 μM (U87 cells) and 6.4 μM (U251 cells), and a nuclear OLIG2 downregulation IC50 of 0.88 μM [1]. Notably, B01 reduced tumor volume by 46% in a U87 xenograft model and exhibited synergistic activity when combined with temozolomide (TMZ), the standard-of-care chemotherapeutic for GBM [1]. Pharmacokinetic analysis revealed a half-life (t1/2) of 3.3 hours with favorable systemic exposure [1]. This represents a mechanistically distinct application of the pyrimidine-4,6-diamine scaffold compared to the kinase-targeting applications above—targeting a transcription factor rather than a kinase active site. The structural features enabling OLIG2 engagement are specifically tied to the pyrimidine-4,6-diamine core and its substitution pattern, providing a precedent that this chemotype possesses polypharmacological potential beyond kinase inhibition alone.

OLIG2 inhibition Glioblastoma multiforme Transcription factor targeting

TNNI3K Kinase Selectivity Engineered Through 4,6-Diaminopyrimidine Conformational Preferences: Lead Candidate GSK854

Structure-guided optimization of 4,6-diaminopyrimidine inhibitors for Troponin I-Interacting Kinase (TNNI3K) exploited the intrinsic conformational preferences of the scaffold to achieve high specificity for this cardiac kinase target [1]. The lead compound GSK854 emerged from this program as a potent and selective TNNI3K inhibitor suitable for in vivo mechanistic studies in heart failure models [1]. Unlike the FLT3, JAK3, and EGFR/FGFR programs described above—where selectivity was achieved primarily through substituent variation—the TNNI3K program leveraged the inherent conformational bias of the 4,6-diaminopyrimidine core itself as a selectivity filter, demonstrating that the scaffold's intrinsic properties complement substituent-driven selectivity [1]. This provides a structural rationale for why the pyrimidine-4,6-diamine scaffold, including the target compound's specific substitution pattern, may exhibit intrinsic kinase selectivity advantages that are scaffold-dependent and not reproducible with other heterocyclic cores (e.g., purines, quinazolines).

TNNI3K inhibition Cardiac medicine Kinase selectivity engineering

HER-1/HER-2 Dual Inhibition with Irreversible Binding Mode: Differentiation of N4-(3-Chlorophenyl) Series from Reversible Inhibitors

A distinct substitution strategy on the pyrimidine-4,6-diamine core—employing N4-(3-chlorophenyl) rather than N4-(pyridin-3-ylmethyl)—produced dual HER-1/HER-2 inhibitors with an irreversible binding mode that overcomes lapatinib resistance [1]. Compound 19a from this series exhibited excellent inhibitory activity toward HER-1/HER-2 with selectivity over 20 other kinases, and inhibited proliferation of both lapatinib-sensitive cell lines (SK-Br3, MDA-MB-175, N87) and lapatinib-resistant lines (MDA-MB-453, H1781, H1975) [1]. This cross-mechanism comparison is instructive: while both N4-(pyridin-3-ylmethyl)-type compounds (target compound class) and N4-(3-chlorophenyl)-type compounds (compound 19a) share the pyrimidine-4,6-diamine core, the divergent N4 substituent drives fundamentally different kinase targeting profiles (FLT3/JAK3/EGFR/FGFR vs. HER-1/HER-2) and different binding mechanisms (reversible Type-II vs. irreversible covalent) [1]. This demonstrates that the N4 substituent is the primary determinant of target selectivity, and that procurement of the correct N4-substituted analog is absolutely essential for the intended kinase target.

HER-1/HER-2 dual inhibition Breast cancer Irreversible kinase inhibitor

Recommended Application Scenarios for 2-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine Based on Validated Class-Level Evidence


FLT3-Selective Kinase Inhibitor Lead Optimization for AML Drug Discovery

This compound is positioned as a starting scaffold or reference probe for FLT3-targeted medicinal chemistry programs in acute myeloid leukemia (AML). The class-level evidence from analog 13a demonstrates that the N4-pyridin-3-ylmethyl warhead architecture can achieve FLT3 IC50 of 13.9 ± 6.5 nM with high selectivity over the myelosuppression-linked anti-target c-KIT [1]. Medicinal chemists can use 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine as a core scaffold for further optimization of the 2-position and N6-position substituents to improve potency, selectivity, and pharmacokinetic properties while retaining the validated N4-pyridin-3-ylmethyl selectivity handle. The Type-II kinase inhibition mechanism associated with this scaffold class further supports its use in targeting the inactive DFG-out conformation of FLT3, which may confer advantages against certain resistance mutations [1].

JAK3-Selective Chemical Probe Development for Autoimmune and Inflammatory Disease Research

For programs requiring JAK3-selective inhibition to dissect JAK/STAT signaling in autoimmune or inflammatory disease models, this compound provides a scaffold precedent for achieving selectivity via interaction with the JAK3-specific Cys909 residue [1]. The QSAR-driven JAK3 inhibitor optimization study of 40 pyrimidine-4,6-diamine derivatives established that N4-substitution patterns are the dominant driver of JAK3 inhibitory potency (predicted pIC50 range: 6–8) and ADMET characteristics that can surpass tofacitinib [2]. Researchers can employ the target compound as a reference for structure-based design of JAK3-selective inhibitors, with the specific N4-pyridin-3-ylmethyl motif serving as a starting point for optimizing the critical cysteine-targeting interaction. The demonstrated JAK family selectivity of analog 11e (IC50 = 2.1 nM for JAK3, high selectivity over JAK1/JAK2) provides a quantitative benchmark [1].

Dual EGFR/FGFR Inhibitor Scaffold for NSCLC Overcoming Gefitinib Resistance

In non-small cell lung cancer (NSCLC) research focused on overcoming FGF2-FGFR1 autocrine loop-mediated EGFR-TKI resistance, this compound can serve as a core scaffold for developing dual EGFR/FGFR inhibitors [1]. The class-level evidence from BZF 2 demonstrates that appropriately substituted 4,6-pyrimidinediamine derivatives can achieve balanced dual inhibition with cellular IC50 values of 2.11 μM and 0.93 μM in H226 and HCC827 GR (gefitinib-resistant) cells, respectively, along with in vivo tumor shrinkage [1]. The 2-methyl substitution and N4-pyridin-3-ylmethyl group provide differentiable starting points for further SAR exploration compared to BZF 2's specific substitution pattern, potentially enabling intellectual property differentiation and improved selectivity profiles in follow-on optimization campaigns [1].

OLIG2 Transcription Factor Inhibitor Development for Glioblastoma Multiforme

For glioblastoma multiforme (GBM) drug discovery programs targeting the historically undruggable OLIG2 transcription factor, this compound represents an entry point into a validated pyrimidine-4,6-diamine chemical series with demonstrated OLIG2 inhibitory activity [1]. The benchmark compound B01 achieved nuclear OLIG2 downregulation with an IC50 of 0.88 μM, cellular antiproliferative IC50 values of 6.4–7.0 μM in U87 and U251 GBM cells, 46% tumor volume reduction in a U87 xenograft model, and synergistic activity with temozolomide [1]. The favorable pharmacokinetic profile (t1/2 = 3.3 h) of B01 demonstrates the drug-likeness of the pyrimidine-4,6-diamine scaffold for CNS applications [1]. Researchers can explore whether the target compound's specific 2-methyl and N4-pyridin-3-ylmethyl substitution pattern offers differentiated OLIG2 binding kinetics or CNS penetration relative to B01 [1].

Quote Request

Request a Quote for 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.